1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol
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Overview
Description
1-(Benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole ring and a trimethylphenoxy group connected via a propanol linker. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide, such as 3-chloropropanol, under basic conditions.
Etherification: The final step involves the etherification of the alkylated benzimidazole with 2,4,6-trimethylphenol using a suitable base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to DNA.
Comparison with Similar Compounds
Similar Compounds
1-(Benzimidazol-1-yl)-2-propanol: Lacks the trimethylphenoxy group.
1-(Benzimidazol-1-yl)-3-phenoxypropan-2-ol: Similar structure but without the methyl groups on the phenoxy ring.
Uniqueness
1-(Benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol is unique due to the presence of both the benzimidazole ring and the 2,4,6-trimethylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)19(15(3)9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMGBSAPPGHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C=NC3=CC=CC=C32)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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